Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707396
InChI: InChI=1S/C8H9BrN2O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4H2,1H3
SMILES:
Molecular Formula: C8H9BrN2O3
Molecular Weight: 261.07 g/mol

Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

CAS No.:

Cat. No.: VC17707396

Molecular Formula: C8H9BrN2O3

Molecular Weight: 261.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate -

Specification

Molecular Formula C8H9BrN2O3
Molecular Weight 261.07 g/mol
IUPAC Name methyl 2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
Standard InChI InChI=1S/C8H9BrN2O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4H2,1H3
Standard InChI Key VUNFSEWEFVPESN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C2N1CCOC2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Formula and Weight

Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c] oxazine-3-carboxylate has the molecular formula C₈H₉BrN₂O₃ and a molecular weight of 261.07 g/mol . The IUPAC name, methyl 2-bromo-6,8-dihydro-5H-imidazo[2,1-c] oxazine-3-carboxylate, reflects its bicyclic architecture, which integrates an imidazole ring fused to an oxazine moiety .

Structural Features

The compound’s core consists of a five-membered imidazole ring fused to a six-membered oxazine ring, creating a rigid bicyclic system. The bromine atom at position 2 enhances electrophilic reactivity, enabling participation in substitution reactions, while the methyl carboxylate at position 3 contributes to solubility and hydrogen-bonding potential. Computational models from PubChem confirm the planarity of the imidazole ring and the chair-like conformation of the oxazine component, which stabilize the molecule’s three-dimensional structure .

Spectral and Computational Data

  • InChI Key: The standard InChI string (InChI=1S/C8H9BrN2O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4) encodes the compound’s connectivity and stereochemistry.

  • LogP: Estimated at 1.87–5.52 for analogous imidazooxazines, suggesting moderate lipophilicity .

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 2-bromo-5H,6H,8H-imidazo[2,1-c] oxazine-3-carboxylate typically involves a multi-step sequence:

  • Ring Formation: Cyclization of precursor amines and carbonyl compounds to generate the imidazooxazine scaffold.

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide) to introduce the bromine atom.

  • Esterification: Reaction with methyl chloroformate to install the carboxylate group .

Reaction Conditions and Yields

Optimal bromination requires anhydrous conditions and catalysts such as iron(III) bromide, achieving yields of 60–75%. Esterification proceeds via nucleophilic acyl substitution, with yields exceeding 80% under basic conditions . Purification via column chromatography or recrystallization ensures >95% purity for biological assays.

Biological Activities and Mechanistic Insights

CompoundIC₅₀ (μM) Leishmania donovaniMIC (μM) Trypanosoma cruziSelectivity Index (MRC-5)
Analog 25 0.020.53>120
Analog 49 0.010.063>1000
Analog 59 0.010.027>2500

These analogs inhibit trypanothione reductase, a key enzyme in parasite redox homeostasis . The bromine and carboxylate groups in methyl 2-bromoimidazooxazine-3-carboxylate may similarly interact with catalytic cysteine residues, though validation is required .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays against human fibroblast (MRC-5) cells reveal high selectivity indices (>64 μM) for related compounds, suggesting favorable safety profiles . The methyl carboxylate group may reduce nonspecific binding to mammalian cells, enhancing therapeutic windows .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s molecular targets via proteomic profiling and X-ray crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models of parasitic infection.

  • Derivatization: Synthesize analogs with modified substituents (e.g., fluorine at position 4) to enhance potency and bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator